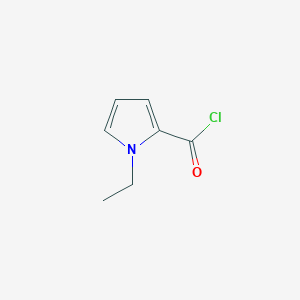
1-ethyl-1H-pyrrole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1H-pyrrole-2-carbonyl chloride is a heterocyclic organic compound with the molecular formula C7H8ClNO It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H9NO2+SOCl2→C7H8ClNO+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions: 1-Ethyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to 1-ethyl-1H-pyrrole-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert it to 1-ethyl-1H-pyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Amides and Esters: Formed from nucleophilic substitution.
1-Ethyl-1H-pyrrole-2-methanol: Formed from reduction.
1-Ethyl-1H-pyrrole-2-carboxylic acid: Formed from oxidation.
科学的研究の応用
1-Ethyl-1H-pyrrole-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-ethyl-1H-pyrrole-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming amides or esters in nucleophilic substitution reactions.
類似化合物との比較
- 1-Ethyl-1H-pyrrole-2-carboxylic acid
- 1-Ethyl-1H-pyrrole-2-methanol
- 1-Ethyl-1H-pyrrole-2-carboxaldehyde
Comparison: 1-Ethyl-1H-pyrrole-2-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. In contrast, 1-ethyl-1H-pyrrole-2-carboxylic acid is less reactive and primarily used in different synthetic applications. 1-Ethyl-1H-pyrrole-2-methanol and 1-ethyl-1H-pyrrole-2-carboxaldehyde have distinct functional groups, leading to different reactivity and applications.
特性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
1-ethylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO/c1-2-9-5-3-4-6(9)7(8)10/h3-5H,2H2,1H3 |
InChIキー |
YGKVANGYLUWOLQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC=C1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















